molecular formula C18H20ClFN2O3 B2872016 N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride CAS No. 2418716-35-3

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride

Cat. No.: B2872016
CAS No.: 2418716-35-3
M. Wt: 366.82
InChI Key: FDBQLFMIQMAODI-UHFFFAOYSA-N
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Description

N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride is a small molecule compound of interest in biomedical research. The structure of this molecule features a 5-methoxy-2,3-dihydro-1-benzofuran core linked via a carboxamide group to a fluorinated benzylamine moiety, which is supplied as a hydrochloride salt to enhance stability and solubility. The presence of the aminomethyl group and the benzofuran scaffold suggests potential for investigation in various pharmacological and signal transduction pathways, as similar structures are often explored in neurology and oncology research. Researchers can utilize this compound as a key reference standard, a building block in synthetic chemistry, or a candidate for high-throughput screening assays to elucidate its specific biological activities and mechanism of action. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[4-(aminomethyl)-2-fluorophenyl]methyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3.ClH/c1-23-14-7-12-4-5-24-17(12)15(8-14)18(22)21-10-13-3-2-11(9-20)6-16(13)19;/h2-3,6-8H,4-5,9-10,20H2,1H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQLFMIQMAODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)C(=O)NCC3=C(C=C(C=C3)CN)F)OCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features and Analogues

The compound shares structural motifs with fluorophenyl-containing benzofuran or isobenzofuran derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure Fluorophenyl Position Key Substituents Salt/Formulation
Target Compound 2,3-Dihydrobenzofuran 2-Fluorophenyl 5-Methoxy, 7-carboxamide, aminomethyl Hydrochloride
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Isobenzofuran 4-Fluorophenyl 5-Carboxamide, dimethylaminopropyl Free base
5-Cyclopropyl-2-(4-fluorophenyl)-N-methyl-1-benzofuran-3-carboxamide Benzofuran 4-Fluorophenyl 3-Carboxamide, cyclopropyl, methylsulfonyl-amino Surfactant-containing

Fluorophenyl Substitution Position

  • Target Compound : The 2-fluorophenyl group may influence steric interactions compared to 4-fluorophenyl analogues. This positional isomerism could alter receptor binding affinity or selectivity .
  • and Compounds : The 4-fluorophenyl moiety is common in fluorinated pharmaceuticals, often enhancing metabolic stability and lipophilicity.

Carboxamide Positioning and Side Chains

  • The target compound’s 7-carboxamide contrasts with the 5-carboxamide in the isobenzofuran analogue and the 3-carboxamide in the Wyeth patent compound . Positional differences likely affect hydrogen-bonding interactions with biological targets.

Physicochemical and Pharmacological Implications

  • Hydrochloride Salt : Enhances solubility compared to free-base analogues, which may translate to improved bioavailability .
  • Methylsulfonyl and Cyclopropyl Groups (): These groups in the Wyeth compound suggest tailored steric and electronic effects for target engagement, differing from the target compound’s aminomethyl-fluorophenyl chain .

Research Findings and Data Gaps

Spectroscopic and Crystallographic Data

  • While highlights NMR and UV methods for structural elucidation of unrelated compounds, similar techniques were likely used for the target compound, though explicit data are absent .

Pharmacokinetic and Pharmacodynamic Comparisons

  • No direct comparative studies were identified in the evidence. However, structural analogs suggest: The 4-fluorophenyl group () may confer greater metabolic resistance than the 2-fluorophenyl isomer due to reduced susceptibility to oxidative metabolism . The hydrochloride salt in the target compound may offer formulation advantages over neutral analogs .

Regulatory and Formulation Considerations

  • ’s Pharmacopeial Forum compounds adhere to USP dissolution standards, implying that the target compound’s hydrochloride form may require similar quality-control protocols .
  • ’s surfactant-based formulation strategy could inform delivery methods for the target compound if solubility challenges arise .

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